molecular formula C16H13BrN4O2 B262568 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone

Cat. No. B262568
M. Wt: 373.2 g/mol
InChI Key: JRDQPBXURCGKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of tetrazole-based compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Apart from its potential as an anticancer agent, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone has also been studied for its biochemical and physiological effects. Studies have reported that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone. One of the most significant directions is the further optimization of its chemical structure to enhance its potency and selectivity towards cancer cells. Additionally, studies could be conducted to investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of novel drug delivery systems could be explored to improve the bioavailability and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone can be achieved through several methods. One of the most commonly used methods is the reaction of 4-bromoaniline with ethyl 2-oxo-4-(4-methoxyphenyl)butanoate in the presence of sodium azide and copper(II) sulfate pentahydrate. This reaction yields the desired compound in good yield and purity.

Scientific Research Applications

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone has shown promising results in various scientific research applications. One of the most significant applications is its potential as an anticancer agent. Several studies have reported that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone

Molecular Formula

C16H13BrN4O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-[5-(4-bromophenyl)tetrazol-1-yl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H13BrN4O2/c1-23-14-8-4-11(5-9-14)15(22)10-21-16(18-19-20-21)12-2-6-13(17)7-3-12/h2-9H,10H2,1H3

InChI Key

JRDQPBXURCGKNF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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